4-(Hydroxymethyl)thiazole hydrochloride
Overview
Description
4-(Hydroxymethyl)thiazole hydrochloride is a chemical compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)thiazole hydrochloride typically involves the reaction of thiazole derivatives with formaldehyde and hydrochloric acid. One common method includes the use of 2-aminothiazole, which reacts with formaldehyde under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thiazole derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used under appropriate conditions
Major Products Formed:
Oxidation: Formation of thiazole carboxylic acids or aldehydes.
Reduction: Formation of thiazole derivatives with reduced functional groups.
Substitution: Formation of various substituted thiazole derivatives
Scientific Research Applications
4-(Hydroxymethyl)thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
4-(Hydroxymethyl)thiazole hydrochloride can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Uniqueness: this compound is unique due to its specific hydroxymethyl functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Comparison with Similar Compounds
- Sulfathiazole
- Tiazofurin
- Ritonavir (antiretroviral)
- Abafungin (antifungal) .
Properties
IUPAC Name |
1,3-thiazol-4-ylmethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS.ClH/c6-1-4-2-7-3-5-4;/h2-3,6H,1H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWXAOJWHVSXHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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